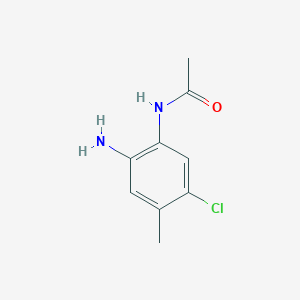

N-(4-乙酰苯基)-4-氟-N'-(苯磺酰基)苯并咪酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

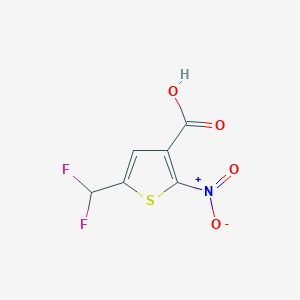

The compound N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide is a chemical entity that appears to be related to the field of organic reagents used in analytical chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their applications. For instance, the first paper discusses a fluorogenic reagent used for the detection of biological thiols, which suggests that the compound may also be used in a similar context for selective detection or quantification purposes .

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide is not explicitly detailed in the provided papers. However, the second paper describes the reactions of N-arylsulfonylbenz(acet)imidoyl compounds with alcohols, which could be related to the synthesis of the compound . The activated C=N bond mentioned in the paper indicates that similar synthetic routes might involve the formation of such bonds in the target compound .

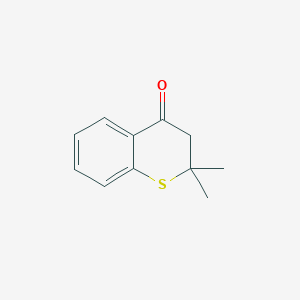

Molecular Structure Analysis

While the molecular structure of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide is not directly analyzed in the provided papers, the structure can be inferred to contain an activated C=N bond, similar to the compounds discussed in the second paper . This bond is likely to be a key feature in its reactivity and potential applications in analytical chemistry.

Chemical Reactions Analysis

The chemical reactions of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide can be hypothesized based on the reactions of related compounds. For example, the second paper indicates that N-arylsulfonylbenz(acet)imidoyl compounds react with alcohols to form adducts, which upon heating, revert to the initial quinonimines . This suggests that the compound may also undergo similar reactions with nucleophiles such as alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide are not described in the provided papers. However, based on the structural features and the reactivity of similar compounds, it can be speculated that the compound may exhibit fluorescence when reacting with certain thiols, as seen with the fluorogenic reagent in the first paper . This property could be useful in the development of analytical methods for the detection of biological thiols.

科学研究应用

合成与表征

有机半导体:具有类似结构特征的化合物,例如混合苯亚烷基-噻吩低聚物,已被合成并研究了其作为有机场效应晶体管和晶体管非易失性存储器元件中 n 型半导体的潜力。这些化合物表现出显着的载流子迁移率,突出了它们在电子应用中的潜力 (Facchetti 等,2004)。

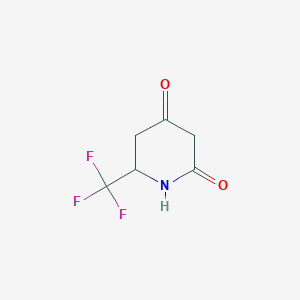

燃料电池用聚电解质:类似的化合物,如磺化二胺单体,已被合成用于燃料电池应用中的聚电解质。这些材料显示出有希望的质子传导性和水稳定性,这是燃料电池膜的关键特性 (Fang 等,2002)。

直接甲醇燃料电池应用:由磺化二胺合成的高磺化聚酰亚胺的研究,突出了它们在直接甲醇燃料电池中的应用。这些材料具有高热稳定性、优异的质子传导性和低甲醇渗透性 (Zhai 等,2007)。

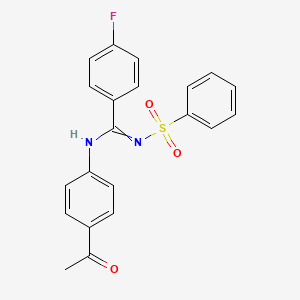

分子对接和生物学评估:苯并咪酰胺衍生物已被合成并评估其生物活性,包括抗肿瘤作用。这项研究涉及分子对接和密度泛函理论 (DFT) 计算,表明了这些化合物潜在的生物医学应用 (Fahim & Shalaby,2019)。

荧光逻辑门:N-芳基衍生物已被合成并研究为荧光逻辑门。这些化合物展示了根据溶剂极性改变其逻辑功能的能力,表明在传感和分子电子学中具有潜在应用 (Gauci & Magri,2022)。

无金属氧化解聚:具有特定官能团的离子液体,如双(三氟甲基磺酰)酰亚胺,已被用于促进木质素的无金属氧化解聚,表明在生物质加工和可再生资源利用中具有潜在应用 (Yang 等,2015)。

抗组胺活性:苯并咪唑衍生物已被合成并筛选其抗组胺潜力,突出了它们在过敏性疾病治疗剂开发中的应用 (Gadhave 等,2012)。

六氟化硫的合成:已经对使用特定试剂合成六氟化硫进行了研究,展示了在合成各种芳基氟硫酸盐和磺酰氟中的应用,这些应用在各种化学过程中很重要 (Zhou 等,2018)。

抗肿瘤活性:类似的化合物,如 2-苯基苯并噻唑,已被合成并发现对各种癌细胞系表现出有效且选择性的抗增殖活性,表明它们在癌症治疗中的潜力 (Mortimer 等,2006)。

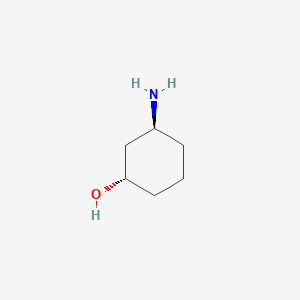

抗乙酰胆碱酯酶活性:哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶活性,表明在痴呆症和相关疾病的治疗中具有潜在应用 (Sugimoto 等,1990)。

超分子结构:与 N-(4-乙酰苯基)-4-氟-N'-(苯磺酰基)苯并咪酰胺在结构上相关的芳基磺酰胺衍生物,已被研究其分子构象和晶体组装,这对于先进材料和药物的开发至关重要 (Fernandes 等,2011)。

安全和危害

未来方向

属性

IUPAC Name |

N-(4-acetylphenyl)-N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-15(25)16-9-13-19(14-10-16)23-21(17-7-11-18(22)12-8-17)24-28(26,27)20-5-3-2-4-6-20/h2-14H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQXNASNYJUJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B3013898.png)

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)